2-(2-iodoethyl)isoindoline-1,3-dione
Description
2-(2-Iodoethyl)isoindoline-1,3-dione (CAS: 40149-83-5) is a halogenated derivative of isoindoline-1,3-dione (phthalimide) with a molecular formula of C₁₀H₈INO₂ and a molecular weight of 301.08 g/mol . Its structure comprises a phthalimide core substituted with a 2-iodoethyl group at the nitrogen atom. The iodine atom introduces distinct reactivity, particularly in nucleophilic substitution (e.g., Suzuki coupling) or bioconjugation reactions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2-iodoethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTXBXKJDBQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iodoethyl)isoindoline-1,3-dione typically involves the reaction of N-hydroxyethylphthalimide with iodine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: N-hydroxyethylphthalimide
Reagent: Iodine
Base: Suitable base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as dichloromethane
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less commonly reported but may include standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives, while condensation reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(2-Iodoethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including potential antipsychotic agents and compounds with activity against neurodegenerative diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Biological Studies:
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-iodoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as a ligand for dopamine receptors, modulating their activity and potentially exerting antipsychotic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs include:
- 2-(2-Aminoethyl)isoindoline-1,3-dione (3c): Substituted with an aminoethyl group .
- 2-(4-Acetylphenyl)isoindoline-1,3-dione : Features an acetylphenyl substituent .
- 2-(3-(Benzylamino)propyl)isoindoline-1,3-dione: Contains a benzylamino-hydroxypropyl chain .
- 2-(4-(2-Hydroxyethyl)phenyl)isoindoline-1,3-dione : Includes a hydroxyethylphenyl group .
Table 1: Structural and Physical Property Comparison
Stability and Handling
Biological Activity
2-(2-iodoethyl)isoindoline-1,3-dione is a compound that belongs to the isoindoline family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, particularly in relation to its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of an isoindoline core with an iodoethyl substituent. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H10I1N1O2 |
| Molecular Weight | 305.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | 40149-83-5 |
Anticancer Properties
Research indicates that compounds derived from isoindoline-1,3-dione exhibit significant anticancer properties. In particular, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a derivative of isoindoline-1,3-dione demonstrated potent antimitotic activity with mean GI50 values around 15.72 μM against human tumor cells .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes associated with cancer progression and neurodegenerative diseases. Studies have shown that similar derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions like Alzheimer's disease . The IC50 values for these activities ranged from 0.9 to 19.5 μM depending on the structural modifications made to the isoindoline scaffold.
Antimicrobial Activity
In addition to anticancer effects, isoindoline derivatives have also been reported to possess antimicrobial properties. These compounds have shown activity against various bacterial strains, indicating their potential use in treating infections .
Study 1: Anticancer Evaluation
In a study conducted by the National Cancer Institute (NCI), several derivatives of isoindoline-1,3-dione were evaluated for their anticancer activity. The results indicated that compounds with longer alkyl chains exhibited enhanced AChE inhibitory activity with IC50 values as low as 87 nM . This suggests a promising avenue for developing new cancer therapeutics based on the isoindoline structure.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective potential of isoindoline derivatives against cholinergic dysfunctions. The synthesized compounds were tested for their ability to inhibit AChE and BuChE, showing promising results for future drug development aimed at treating Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
